molecular formula C8H18ClO3P B043660 Phosphorochloridic acid, dibutyl ester CAS No. 819-43-2

Phosphorochloridic acid, dibutyl ester

Cat. No. B043660
CAS RN: 819-43-2
M. Wt: 228.65 g/mol
InChI Key: ZJEHRMYJNACSLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to phosphorochloridic acid, dibutyl ester, often involves reactions with alcohols in the presence of catalysts. For instance, the synthesis of esters of ethylphosphonous acid was achieved by reacting ethylphosphonous dichloride with alcohols like butanol, in the presence of pyridine or triethylamine, leading to compounds including dibutyl esters of ethylphosphonous acid (Arbuzov & Rizpolozhensky, 1952).

Molecular Structure Analysis

The molecular structure of phosphorochloridic acid, dibutyl ester, and related compounds can be complex, with various structural analyses revealing the intricate arrangements of atoms within the molecule. For example, the structural study of metal complexes of bisphosphonate amide esters showcased the complexity of these molecules and their ability to form polymers and layered structures (Jokiniemi et al., 2007).

Chemical Reactions and Properties

Phosphorochloridic acid, dibutyl ester, and its analogs participate in a variety of chemical reactions. The reaction of esters of phosphoramidous acids with acid chlorides, for instance, follows the scheme of the Arbuzov rearrangement, demonstrating the reactive nature of these compounds in forming new chemical bonds and structures (Alimov & Antokhina, 1966).

Physical Properties Analysis

The physical properties of phosphorochloridic acid, dibutyl ester, including density, boiling point, and solubility, are crucial for its application in various fields. For example, the investigation of the extraction properties of dibutyl ester of dibutoxymethane phosphonic acid highlighted its similarity to TBP (tri-n-butyl phosphate) except for its hydrolysis in acidic solutions, indicating its stability under certain conditions (Herrmann & Hála, 1983).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, acidity or basicity, and the ability to form complexes with metals, define the applications of phosphorochloridic acid, dibutyl ester. For instance, the effective amidation of carboxylic acids using phosphoric acid esters showcases the utility of these compounds in organic synthesis, underlining their chemical versatility (Kang et al., 2008).

Scientific Research Applications

  • Plasticizers in Polymer Electrolytes : It has been found that a class of plasticizers including dibutyl phthalate improves the room temperature ionic conductivity of PEO-based solid polymer electrolytes, which enhances lithium-ion transport. This application is significant in the field of electrochemistry and battery technology (Michael, Jacob, Prabaharan, & Radhakrishna, 1997).

  • Controlled Release Vehicles : Poly[(amino acid ester)phosphazenes], which include compounds similar to phosphorochloridic acid, dibutyl ester, show promise as controlled release vehicles for small molecules. This has potential applications in drug delivery and biosensors (Allcock, Pucher, & Scopelianos, 1994).

  • Effect on Obesity in Rats : Dibutyl phthalate has been studied for its effects on obesity-related parameters in rats, suggesting its potential impact on metabolic health (Majeed et al., 2017).

  • Synthesis of Complex Compounds : Ethylphosphonous acid esters, related to phosphorochloridic acid, dibutyl ester, have been found useful in the synthesis of complex compounds due to their reactivity with sulfur and ease of oxidation (Arbuzov & Rizpolozhensky, 1952).

  • Extraction of Actinides : Dibutyl phenyl phosphonate, a similar compound, has shown potential in the extraction of actinides, important in nuclear chemistry (Disale et al., 2019).

  • Phosphorylation Reactions : Dicyclopropylcarbinyl phosphorochloridate, a compound related to phosphorochloridic acid, dibutyl ester, has been used in phosphorylation reactions, indicating its potential in nucleotide synthesis (Schoffstall & Tieckelmann, 1966).

  • Environmental Impact : Research has shown that dibutyl phthalate contamination in soils can disrupt bacterial and fungal diversity, impacting ecosystem function (Wang et al., 2016).

  • Analytical Methods : The development of a liquid chromatographic method for analyzing squaric acid dibutyl ester and its impurities has been significant for quality control in pharmaceutical research (Mansour et al., 2017).

  • Endocrine Disruption in Fish : Phthalates like dibutyl phthalate are known to cause oxidative stress and disrupt endocrine systems in developing fish embryos, relevant in environmental toxicology (Mankidy et al., 2013).

  • Ester Synthesis : The Arbuzov reaction, which involves compounds like phosphorochloridic acid, dibutyl ester, produces various ester derivatives, useful in organic chemistry (Alimov & Antokhina, 1966).

Safety And Hazards

When handling Phosphorochloridic acid, dibutyl ester, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

While the specific future directions for Phosphorochloridic acid, dibutyl ester are not mentioned in the search results, there is a general trend in the field of chemistry towards the development of more selective peptide linkers and the application of unnatural amino acids . This could potentially impact the future use and synthesis of esters like Phosphorochloridic acid, dibutyl ester.

properties

IUPAC Name

1-[butoxy(chloro)phosphoryl]oxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEHRMYJNACSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(OCCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231455
Record name Phosphorochloridic acid, dibutyl ester (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorochloridic acid, dibutyl ester

CAS RN

819-43-2
Record name Phosphorochloridic acid, dibutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorochloridic acid, dibutyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2649
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphorochloridic acid, dibutyl ester (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorochloridic acid, dibutyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FV5ZB3EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Przybyłowska, K Dzierzbicka… - Journal of Enzyme …, 2022 - Taylor & Francis
… The first step included the preparation of phosphorochloridic acid dibutyl ester from butan-1-ol and sodium hydroxide, what was immediately transformed into ester by adding POCl 3 . …
Number of citations: 8 www.tandfonline.com
M Przybyłowska, I Inkielewicz-Stepniak… - Medicinal …, 2020 - ingentaconnect.com
Background: Alzheimer’s disease (AD) is progressive and irreversible neurodegenerative disorder. Current pharmacotherapy is not able to stop progression of the disease and can only …
Number of citations: 2 www.ingentaconnect.com
National Research Council (US). Chemical-Biological … - 1957 - books.google.com
RESULTS OF TESTS LISTED WITHIN THESE TABLES ARE PRELIMINARY IN NATURE AND MAY BE SUBJECT TO CHANGE AND QUALIFICATION AS A RESULT OF FURTHER …
Number of citations: 4 books.google.com

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